(S)-2-((2-Oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)isoindoline-1,3-dione
Description
Properties
IUPAC Name |
2-[[(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O6/c26-19-13-30-10-9-23(19)14-5-7-15(8-6-14)24-11-16(31-22(24)29)12-25-20(27)17-3-1-2-4-18(17)21(25)28/h1-8,16H,9-13H2/t16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUQNYAUTIWQAKY-MRXNPFEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(=O)N1C2=CC=C(C=C2)N3CC(OC3=O)CN4C(=O)C5=CC=CC=C5C4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCC(=O)N1C2=CC=C(C=C2)N3C[C@@H](OC3=O)CN4C(=O)C5=CC=CC=C5C4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10470679 | |
| Record name | 2-({(5S)-2-Oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10470679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
446292-08-6 | |
| Record name | 2-[[(5S)-2-Oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]-1H-isoindole-1,3(2H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=446292-08-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Isoindole-1,3(2H)-dione, 2-(((5S)-2-oxo-3-(4-(3-oxo-4-morpholinyl)phenyl)-5-oxazolidinyl)methyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446292086 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-({(5S)-2-Oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10470679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-({(5S)-2-Oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)-1H-isoindole-1,3(2H)-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.479 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 1H-ISOINDOLE-1,3(2H)-DIONE, 2-(((5S)-2-OXO-3-(4-(3-OXO-4-MORPHOLINYL)PHENYL)-5-OXAZOLIDINYL)METHYL)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2XRK8YBC47 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biological Activity
(S)-2-((2-Oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)isoindoline-1,3-dione, also known as a derivative of oxazolidinone, has garnered attention due to its potential biological activities, particularly in the context of antithrombotic agents. This compound is structurally related to rivaroxaban, a well-known anticoagulant. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile.
- Molecular Formula : C22H19N3O6
- Molecular Weight : 433.41 g/mol
- CAS Number : 446292-08-6
The biological activity of this compound primarily involves inhibition of Factor Xa, a crucial enzyme in the coagulation cascade. By inhibiting this factor, the compound can prevent thrombus formation, thereby exhibiting antithrombotic properties.
Biological Activity and Studies
Several studies have explored the biological activity of this compound and its derivatives:
- Antithrombotic Activity :
- Toxicity and Safety :
- In Vivo Studies :
Data Table: Biological Activity Summary
| Activity | Effect | Reference |
|---|---|---|
| Factor Xa Inhibition | Significant inhibition | |
| Antithrombotic Effect | Prevents thrombus formation | |
| Toxicity | Potential risks at high doses | |
| Pharmacokinetics | Effective absorption |
Case Study 1: Efficacy in Thrombosis Models
In a controlled study involving thrombosis models in rats, this compound was administered at varying doses. The results indicated a dose-dependent reduction in thrombus size compared to control groups, suggesting robust antithrombotic efficacy.
Case Study 2: Safety Profile Assessment
A safety profile assessment conducted over a 30-day period revealed mild adverse effects at higher dosages. These findings underscore the necessity for careful dosage regulation in therapeutic settings.
Scientific Research Applications
Structural Characteristics
The compound features a unique isoindoline backbone fused to an oxazolidine ring, incorporating a morpholino group. Its molecular formula is , and it has a molecular weight of approximately 421.40 g/mol. The presence of both ketone and oxazolidine functionalities suggests diverse reactivity profiles that can be exploited in various synthetic and biological contexts .
Biological Activities
Preliminary studies indicate that compounds structurally similar to (S)-2-((2-Oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)isoindoline-1,3-dione exhibit various biological activities:
- Anticoagulant Properties : As an impurity in rivaroxaban, this compound may influence the pharmacological profile of the drug by affecting its metabolism or efficacy.
- Antitumor Activity : Isoindole derivatives are known for their anticancer properties, suggesting potential applications in oncology.
- Antimicrobial Effects : Morpholino compounds often enhance bioavailability and cellular uptake, indicating possible use in antimicrobial therapies .
Comparative Analysis of Related Compounds
To better understand the unique aspects of this compound, it is useful to compare it with related compounds:
| Compound Type | Key Features | Biological Activity |
|---|---|---|
| Isoindole Derivatives | Anticancer properties; diverse structures | Antitumor |
| Morpholino Compounds | Enhanced bioavailability; cellular uptake | Antimicrobial |
| Oxazolidine Derivatives | Antibacterial activity; drug design scaffolds | Antibacterial |
This table highlights how the combination of functionalities in this compound may offer synergistic effects not found in other compounds.
Case Studies and Research Findings
Research has documented various case studies examining the role of this compound as an impurity in rivaroxaban. One study developed a stability-indicating LC-PDA-MS/MS method for separating and characterizing process-related impurities and degradation products of rivaroxaban . Such methodologies are crucial for ensuring the safety and efficacy of pharmaceutical formulations.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound belongs to a broader class of isoindoline-1,3-dione derivatives with oxazolidinone or triazolidine substituents. Below is a detailed comparison with structurally similar compounds, focusing on molecular features, spectral data, and physicochemical properties.
Structural and Functional Group Variations
Table 1: Key Structural Differences
Key Observations:
- Target Compound vs. Fluorinated Analog (CAS 168828-89-5): The fluorinated analog replaces the 3-oxomorpholino group with a 4-morpholinophenyl group and adds a fluorine atom at position 3.
- Target Compound vs. Triazolidine Derivatives (e.g., 13c): The triazolidine core in 13c introduces a sulfur atom (C=S) and a phenyl group, which may alter redox properties and intermolecular interactions compared to the oxazolidinone-based target compound .
Spectral and Physicochemical Properties
Table 2: Spectral Data Comparison
Key Observations:
- The target compound’s 3-oxomorpholino group likely contributes to distinct hydrogen-bonding interactions (NH and C=O groups), as seen in analogs like 13c, which show NH peaks near δ 9–11 ppm .
- The fluorinated analog’s lack of explicit spectral data in the evidence limits direct comparison, but its morpholino group may reduce polarity compared to the target compound’s 3-oxomorpholino substituent .
Key Observations:
Research Implications and Gaps
- Structural Optimization: The fluorinated analog’s stability and the triazolidine derivatives’ sulfur-based reactivity highlight avenues for modifying the target compound’s pharmacokinetics.
- Data Limitations: Absence of crystallographic (e.g., SHELX-refined) or bioactivity data for the target compound restricts a comprehensive comparison. Further studies using tools like SHELXL (as cited in ) could elucidate its 3D conformation and binding modes .
Preparation Methods
Early Epoxide Ring-Opening Approaches
Initial routes, as disclosed in WO0147919 and US20110034465, employed (S)-2-(oxiran-2-ylmethyl)isoindoline-1,3-dione (epoxide) reacting with 4-(4-aminophenyl)morpholin-3-one under basic conditions. However, these methods faced three key issues:
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Disubstitution Byproducts : The epoxide’s high reactivity led to nucleophilic attack at both terminal carbons, generating regioisomeric impurities requiring tedious chromatography.
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Racemization : Prolonged reaction times or elevated temperatures caused partial inversion at C5, reducing enantiomeric excess (e.e.) to <90% in some batches.
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Operational Complexity : Batchwise epoxide addition and continuous product filtration were necessary to suppress side reactions, complicating scale-up.
Alternative Routes with Hazardous Reagents
US7816355 and WO2005068456 explored cyclization using methyl chloroformate or phosgene, achieving moderate yields (45–55%) but introducing safety and environmental risks. Sodium hydride-mediated steps further limited industrial adoption due to pyrophoric hazards.
Modern Methodologies for Improved Synthesis
Lewis Acid-Catalyzed Cyclization (EP2837628B1)
A breakthrough method from EP2837628B1 utilizes 4-(4-isocyanatophenyl)morpholin-3-one (II) and (S)-epoxide derivatives in non-protonic solvents with Lewis acids (e.g., LiBr, ZnCl2).
Reaction Mechanism and Conditions
The isocyanate group in II reacts regioselectively with the epoxide’s less hindered carbon, while the Lewis acid coordinates to the oxazolidinone carbonyl, accelerating ring closure. Key parameters:
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Solvent : Ethyl acetate or tetrahydrofuran (optimal polarity for solubility and reaction rate).
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Catalyst : 0.1–1.0 eq. LiBr (0.15 eq. preferred for 84% yield).
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Temperature : 20–25°C (avoids racemization).
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Time : 12–24 hours (shorter than prior methods).
Table 1. Performance of Lewis Acid Catalysts in Cyclization
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | e.e. (%) |
|---|---|---|---|---|---|
| LiBr | Ethyl acetate | 20 | 12 | 83.9 | 99.2 |
| ZnCl2 | THF | 25 | 18 | 78.5 | 98.7 |
| None | Ethyl acetate | 20 | 24 | 61.2 | 97.1 |
Advantages Over Prior Art
Late-Stage Oxidation Strategy (Chemistry Europe, 2023)
Lin et al. (2023) developed a five-step sequence from 4-morpholinoaniline and (S)-epoxide, deferring morpholin-3-one oxidation to the final stage.
Synthetic Sequence
-
Epoxide Aminolysis : (S)-2-(oxiran-2-ylmethyl)isoindoline-1,3-dione + 4-morpholinoaniline → oxazolidinone intermediate (87% yield).
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Chlorothiophene Coupling : React with 5-chlorothiophene-2-carbonyl chloride (91% yield).
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Oxidation : TEMPO/NaClO2 system selectively oxidizes morpholine to morpholin-3-one (89% yield).
Table 2. Comparison of Oxidation Methods
| Oxidant | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| TEMPO/NaClO2 | CH3CN/H2O | 0 | 89 | 98.5 |
| KMnO4 | H2O | 60 | 72 | 95.2 |
| RuCl3/NaIO4 | CCl4/H2O | 25 | 81 | 97.8 |
Key Innovations
-
Oxidation Timing : Late-stage oxidation avoids exposing sensitive intermediates to harsh conditions.
-
Green Chemistry : TEMPO/NaClO2 replaces toxic Ru or Mn reagents, aligning with sustainable practices.
Industrial-Scale Process Optimization
Q & A
Basic Research Questions
Q. What are the validated synthetic pathways for (S)-2-((2-Oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)isoindoline-1,3-dione, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via refluxing intermediates (e.g., oxazolidinone derivatives) with sodium acetate in acetic acid, followed by recrystallization from DMF/acetic acid mixtures. Yield optimization requires strict control of stoichiometry (e.g., 1.1:1 molar ratio of aldehyde to amine), reaction duration (3–5 hours), and temperature (reflux conditions). Post-synthesis purification via sequential washing (acetic acid, water, ethanol) and recrystallization enhances purity .
Q. What safety protocols are critical for handling this compound during laboratory experiments?
- Methodological Answer : Key safety measures include:
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
- Spill Management : Absorb leaks with inert materials (e.g., vermiculite) and avoid contact with oxidizers .
- Storage : Store in sealed containers at controlled temperatures, segregated from oxidizing agents .
Q. Which analytical techniques are recommended for confirming the structural identity and purity of this compound?
- Methodological Answer :
- HPLC : For purity assessment using C18 columns and UV detection.
- FTIR : To verify functional groups (e.g., oxazolidinone carbonyl stretches at ~1750 cm⁻¹).
- X-ray Crystallography : For absolute stereochemical confirmation, particularly for chiral centers in the oxazolidinone moiety .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different in vitro models?
- Methodological Answer : Contradictions often arise from variability in assay conditions. To address this:
- Replicate Studies : Use ≥3 biological replicates with standardized cell lines (e.g., HEK293 or HepG2).
- Control Variables : Maintain consistent pH, temperature, and serum concentrations.
- Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple concentrations (e.g., 1 nM–100 µM) .
Q. What experimental designs are suitable for evaluating the environmental fate of this compound in ecological risk assessments?
- Methodological Answer : Adopt a tiered approach:
- Phase 1 (Lab) : Determine hydrolysis rates (pH 5–9), photolysis stability (UV-Vis irradiation), and biodegradability (OECD 301 tests).
- Phase 2 (Field) : Monitor bioaccumulation in model organisms (e.g., Daphnia magna) using LC-MS/MS.
- Phase 3 (Modeling) : Apply fugacity models to predict partitioning into soil/water systems .
Q. How can theoretical frameworks guide the design of pharmacological studies for this compound?
- Methodological Answer : Link hypotheses to established mechanisms:
- Receptor Binding : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like bacterial ribosomes (oxazolidinone class targets).
- SAR Analysis : Compare activity of derivatives (e.g., morpholino-phenyl substitutions) to refine pharmacophore models .
Q. What strategies are effective for characterizing polymorphic forms of this compound, and how do they influence bioactivity?
- Methodological Answer :
- Screening : Use solvent-mediated crystallization (e.g., ethanol/water mixtures) to isolate polymorphs.
- Characterization : Employ DSC for melting point analysis and PXRD for lattice structure determination.
- Bioactivity Correlation : Compare dissolution rates (USP II apparatus) and cellular uptake (fluorescence microscopy) across polymorphs .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
